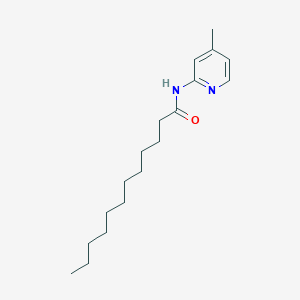

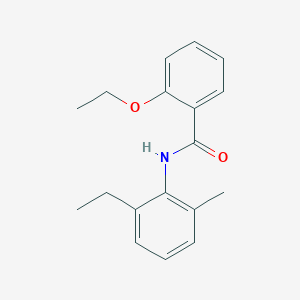

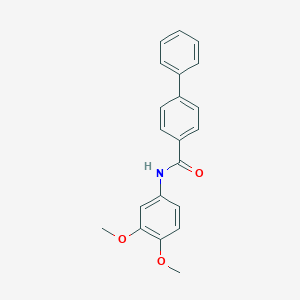

N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide, also known as DMBC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMBC belongs to the family of synthetic cannabinoids, which are compounds that interact with the cannabinoid receptors in the brain and produce effects similar to those of natural cannabinoids found in marijuana. In

Mecanismo De Acción

N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide acts as a partial agonist of the cannabinoid receptors CB1 and CB2, which are located in the brain and other tissues throughout the body. When N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide binds to these receptors, it produces a range of effects, including analgesia, anti-inflammatory activity, and modulation of neurotransmitter release. N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide also interacts with other receptors, such as the TRPV1 receptor, which is involved in pain sensation.

Biochemical and Physiological Effects

The biochemical and physiological effects of N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide are complex and depend on the dose, route of administration, and individual factors such as age, sex, and health status. In general, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide produces effects similar to those of natural cannabinoids, including altered mood, appetite, and perception of pain. N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has been shown to have analgesic, anti-inflammatory, and antiemetic effects, as well as potential as a treatment for drug addiction and other psychiatric disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity for the cannabinoid receptors, and low toxicity. N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has some limitations for lab experiments, including its limited solubility in water and some organic solvents, which can make it difficult to administer in certain experimental settings. N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide also has a relatively short half-life, which can make it challenging to study its long-term effects.

Direcciones Futuras

There are many future directions for research on N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide, including its potential as a therapeutic agent for various conditions, such as pain, inflammation, and cancer. N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide may also have applications in the treatment of psychiatric disorders, such as anxiety and depression, as well as drug addiction. Future research could focus on optimizing the synthesis method for N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide, exploring its mechanism of action in more detail, and investigating its long-term effects on health and behavior. Additionally, research could explore the potential of N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide as a tool for studying the endocannabinoid system and other physiological processes. Overall, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has great potential as a therapeutic agent and a tool for scientific research.

Métodos De Síntesis

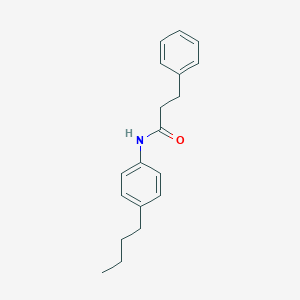

The synthesis of N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide involves the reaction of 3,4-dimethoxybenzaldehyde with 4-bromobiphenyl in the presence of a base, followed by the addition of an amine to form the carboxamide. The yield of N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide can be improved by using a solvent system that contains both polar and nonpolar solvents, such as a mixture of dichloromethane and hexane.

Aplicaciones Científicas De Investigación

N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has been studied for its potential as a therapeutic agent in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has been shown to have neuroprotective effects and to modulate the activity of the endocannabinoid system, which is involved in many physiological processes, including pain, appetite, and mood. In pharmacology, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has been studied for its analgesic and anti-inflammatory effects, as well as its potential as a treatment for drug addiction. In cancer research, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death.

Propiedades

Fórmula molecular |

C21H19NO3 |

|---|---|

Peso molecular |

333.4 g/mol |

Nombre IUPAC |

N-(3,4-dimethoxyphenyl)-4-phenylbenzamide |

InChI |

InChI=1S/C21H19NO3/c1-24-19-13-12-18(14-20(19)25-2)22-21(23)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,22,23) |

Clave InChI |

CBMVUOVOIWTJON-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |

SMILES canónico |

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 5-[(phenoxyacetyl)amino]isophthalate](/img/structure/B291554.png)